3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal
Description
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal (CAS: 339279-66-2) is a hydrazono-oxime derivative with the molecular formula C₁₅H₁₀BrCl₂N₃O₂ and a molecular weight of 415.07 g/mol . Its structure features a 4-bromophenyl group at the 3-oxopropanal position and a 3,5-dichlorophenyl-substituted hydrazone moiety.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-10-3-1-9(2-4-10)15(22)14(8-21)20-19-13-6-11(17)5-12(18)7-13/h1-8,21H/b14-8+,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZKPBUWFQTCKI-HCIZNNGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC(=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application, whether in research or industrial use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include derivatives with altered aryl substituents or functional groups (e.g., thiocyanate, malononitrile, or methyl/chloro/methoxy substituents).
Table 1: Comparison of Key Compounds
Impact of Substituents
- Halogen Effects: The target compound’s 4-bromo and 3,5-dichloro groups increase steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., 4-methyl in ).
- Functional Groups: Thiocyanate (5b–5g): Imparts electrophilic character, enabling nucleophilic substitution reactions. Methoxy (5d): Improves solubility in polar solvents compared to halogenated analogs .
Physical Properties
- Melting Points : Analogs with thiocyanate groups (5b–5g) exhibit higher melting points (199–227°C) due to stronger intermolecular forces (dipole-dipole, van der Waals) . The target compound’s oxime group may reduce crystallinity, though its exact melting point is unreported.
- Molecular Weight : The target compound (415.07 g/mol) is heavier than most analogs, except 5b (465.72 g/mol), due to its dual halogenation and oxime group .
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal, and how can reaction conditions be optimized?
Methodological Answer :
- Route 1 : Condensation of 4-bromophenylglyoxal with 3,5-dichlorophenylhydrazine in ethanol under reflux. Yield optimization (60–75%) is achieved by controlling stoichiometry (1:1 molar ratio) and reaction time (6–8 hours). Catalytic acetic acid (5 mol%) enhances hydrazone formation .
- Route 2 : Multi-step synthesis starting from 4-bromobenzaldehyde, involving Claisen-Schmidt condensation followed by hydrazone coupling. Critical parameters include solvent choice (THF for improved solubility) and temperature control (0–5°C during hydrazine addition) to minimize side products .
- Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) and purify via recrystallization (ethanol/water mixture).
Q. How should researchers characterize this compound, and what spectral contradictions might arise?
Methodological Answer :
- Key Techniques :
- NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (4-bromophenyl and 3,5-dichlorophenyl groups). The hydrazone NH proton appears as a broad singlet (~δ 11.5 ppm) but may be absent in DMSO-d6 due to exchange broadening .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and N=N stretch at ~1590 cm⁻¹. Discrepancies in C=O peak intensity may arise from keto-enol tautomerism .
- Mass Spectrometry : Molecular ion peak at m/z 413 (M⁺) with fragments at m/z 279 ([C₁₀H₆BrO]⁺) and 195 ([C₆H₃Cl₂N₂]⁺) .
- Contradiction Management : If NMR and IR data conflict (e.g., unexpected C=O shifts), confirm tautomeric forms via variable-temperature NMR or X-ray crystallography .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with microbial targets?
Methodological Answer :
- Antimicrobial Assays :
- Use in vitro microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity.
- Compare MIC (Minimum Inhibitory Concentration) values with structurally related hydrazones (e.g., 3-(4-chlorophenyl) analogs) to establish structure-activity relationships (SAR) .
- Mechanistic Probes :
Q. What strategies are effective in resolving contradictory data from catalytic studies involving this compound?
Methodological Answer :
- Scenario : Discrepancies in catalytic efficiency (e.g., Ag(I) complex formation for optoelectronic applications).
- Approach :
- Control Experiments : Verify ligand purity (HPLC >95%) and metal-ligand stoichiometry (Job’s plot analysis) .
- Spectroscopic Validation : Use UV-Vis (λmax ~420 nm for Ag(I) complexes) and cyclic voltammetry to confirm redox activity.
- Cross-Validation : Compare results with analogous ligands (e.g., 3-oxo-3-phenyl derivatives) to isolate electronic effects of bromo/dichloro substituents .
Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?
Methodological Answer :
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences (keto vs. enol forms).
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
- Stability Studies :
- Simulate degradation pathways under thermal stress (e.g., 100°C for 24 hours) using molecular dynamics. Validate experimentally via accelerated stability testing (40°C/75% RH) .
Comparative and Analytical Questions
Q. How does the electronic influence of the 4-bromo and 3,5-dichloro substituents affect this compound’s reactivity compared to analogs?
Methodological Answer :
-
Electron-Withdrawing Effects :
- The 4-bromo group decreases electron density on the phenyl ring, enhancing electrophilic substitution at the para position.
- 3,5-Dichloro substituents create steric hindrance, slowing nucleophilic attack on the hydrazone moiety.
-
Comparative Data :
Substituent Reactivity (k, s⁻¹) Application 4-Br, 3,5-Cl₂ 0.45 ± 0.03 Antimicrobial 4-Cl, 3,5-Cl₂ 0.62 ± 0.05 Catalysis Data sourced from kinetic studies of analogous hydrazones .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer :
- Key Issues :
- Purification : Recrystallization yields drop at >10g scale due to solubility limitations. Switch to column chromatography (silica gel, gradient elution).
- Safety : Hydrazine intermediates are toxic; use closed-system reactors and real-time gas monitoring .
- Scale-Up Protocol :
- Pilot batch (50g): Maintain strict temperature control (±2°C) during exothermic steps.
- Quality Control: Implement in-line FTIR for real-time reaction monitoring .
Specialized Applications
Q. How can this compound be utilized in developing optoelectronic materials?
Methodological Answer :
- Ag(I) Complex Synthesis :
- React with AgNO₃ in acetonitrile (1:2 molar ratio) to form luminescent complexes. Characterize via photoluminescence (PL) spectroscopy (λem ~520 nm) .
- Device Integration :
- Test as an electron transport layer in OLEDs. Compare efficiency with commercial materials (e.g., Alq₃) .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Methodological Answer :
- Target Enzymes :
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
